molecular formula C2H3ClF2 B1223693 2-Chloro-1,1-difluoroethane CAS No. 338-65-8

2-Chloro-1,1-difluoroethane

Cat. No. B1223693
CAS RN: 338-65-8
M. Wt: 100.49 g/mol
InChI Key: ATEBGNALLCMSGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex reactions. For example, 1-Chloro-2,2-difluoroethylene can be prepared from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination, indicating a method that could potentially be adapted for synthesizing 2-Chloro-1,1-difluoroethane (Wang, Yang, & Xiang, 2013).

Molecular Structure Analysis

Molecular structure studies reveal details about bond lengths, angles, and conformational preferences. For instance, 1,2-Difluoroethane shows a preference for the gauche conformation over anti, influenced by hyperconjugation and molecular dipole interactions, which could be relevant to understanding the structure of 2-Chloro-1,1-difluoroethane (Freitas, Bühl, & O'Hagan, 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Chloro-1,1-difluoroethane-like compounds often include halogenation, dechlorination, and other transformations. The reductive cleavage of the unactivated carbon–chlorine bond in related compounds using transition-metal catalysis illustrates potential reactions that 2-Chloro-1,1-difluoroethane might undergo (Xiaojun & Qing-Yun, 2012).

Physical Properties Analysis

The physical properties, such as phase behavior and thermal stability, depend significantly on the molecular structure. While specific studies on 2-Chloro-1,1-difluoroethane are not detailed here, the analysis of similar compounds provides a basis for understanding its likely properties.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. The electrosynthesis of fluorinated compounds from chlorinated precursors highlights the types of chemical modifications that could be relevant for 2-Chloro-1,1-difluoroethane (Cabot, Centelles, Segarra, & Casado, 1997).

Scientific Research Applications

Synthesis of Vinylidene Fluoride

  • Scientific Field: Chemical Engineering
  • Summary of Application: 2-Chloro-1,1-difluoroethane (HCFC-142) is used as a raw material in the catalytic pyrolysis process to synthesize Vinylidene Fluoride .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Fluorination of 2-chloro-1,1,1-trifluoroethane

  • Scientific Field: Materials Science
  • Summary of Application: 2-Chloro-1,1-difluoroethane is used in the fluorination of 2-chloro-1,1,1-trifluoroethane to synthesize 1,1,1,2-tetrafluoroethane (HFC-134a) .
  • Methods of Application: Ordered Cr2O3 nanorods (Cr2O3-R) and Cr2O3 nanoparticles (Cr2O3-P) were prepared by a hard template method with SBA-15 and a deposition–precipitation method, respectively. These catalysts were tested for the fluorination of 2-chloro-1,1,1-trifluoroethane .

Production of Fluorine-Containing Fine Chemicals

  • Scientific Field: Chemical Engineering
  • Summary of Application: 2-Chloro-1,1-difluoroethane is a raw material and key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins and other fluorine containing fine chemicals .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: These products can be used as heat exchange materials, refrigerants, foaming agents, solvents, cleaning agents, polymerisation media, polyolefin and polyurethane expansion agents, gas dielectrics and flame retardants .

Refrigerant and Blowing Agent

  • Scientific Field: Environmental Science
  • Summary of Application: 2-Chloro-1,1-difluoroethane (HCFC-142b) is used as a refrigerant, as a blowing agent for foam plastics production, and as feedstock to make polyvinylidene fluoride (PVDF) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: It was introduced to replace the chlorofluorocarbons (CFCs) that were initially undergoing a phase-out per the Montreal Protocol, but HCFCs still have a significant ozone-depletion ability .

Byproduct of HCFC-142b Production

  • Scientific Field: Industrial Chemistry
  • Summary of Application: 2-Chloro-1,1-difluoroethane (HCFC-142) is produced as a byproduct of the production of 1-chloro-1,1-difluoroethane (HCFC-142b) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: According to a 2022 report by the WMO and other agencies, it has an Ozone Depletion Potential (ODP) of 0.019 and a 100-year Global Warming Potential (GWP) of 189 .

Disposal of Aerosol Cans and Refrigeration Units

  • Scientific Field: Environmental Science
  • Summary of Application: This compound may be released to soil from the disposal of aerosol cans and refrigeration units, which includes home appliances, mobile air conditioning units, retail food refrigeration systems, and centrifugal and reciprocating chillers .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Safety And Hazards

  • Environmental Impact : 2-Chloro-1,1-difluoroethane has an Ozone Depletion Potential (ODP) of 0.019 and a 100-year Global Warming Potential (GWP) of 189 .

properties

IUPAC Name

2-chloro-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEBGNALLCMSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073164
Record name Ethane, 2-chloro-1,1-difluoro-
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Molecular Weight

100.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,1-difluoroethane

CAS RN

338-65-8, 25497-29-4
Record name 1-Chloro-2,2-difluoroethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1-difluoroethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodifluoroethane (mixed isomers)
Source ChemIDplus
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Record name Ethane, 2-chloro-1,1-difluoro-
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Record name 2-Chloro-1,1-difluoroethane
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Record name 2-CHLORO-1,1-DIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
MR Beaver, GL Heard, BE Holmes - Tetrahedron letters, 2003 - Elsevier
Theoretical calculations of the product percentage yields for the thermal decomposition of CHF 2 CH 2 Cl are consistent with the experimental percentage product yields supporting the …
Number of citations: 22 www.sciencedirect.com
JT Barr, JD Gibson, RH Lafferty Jr - Journal of the American …, 1952 - ACS Publications
to appear as a decomposition product at a pH less than 7. In strongly acid solution the product is nearly exclusively NO. Three experiments were carried out in which NaiN203, dissolved …
Number of citations: 7 pubs.acs.org
J Yuan, Z Hong, Z Xi, W Jia, Z Huang, J Li… - …, 2020 - Wiley Online Library
Vinylidene fluoride (VDF) is a crucial monomer for manufacturing polyvinyl fluoride. Catalytic pyrolysis is an ideal route to dispose of 2‐chloro‐1,1‐difluoroethane (HCFC‐142) …
WR Dolbier Jr, R Romelaer, JM Baker - Tetrahedron letters, 2002 - Elsevier
Anomalous elimination of HCl from 2-chloro-1,1-difluoroethane. Likely involvement of a 1,2-FCl interchange mechanism - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 25 www.sciencedirect.com
Z Diao, Y Feng, J Zhang, X Wang, H Li… - Asian Journal of …, 2022 - Wiley Online Library
A mild and efficient nickel‐catalyzed 2,2‐difluoroethylation of (hetero)aryl halides with readily available 2‐chloro‐1,1‐difluoroethane has been developed. The reductive cross‐coupling …
Number of citations: 1 onlinelibrary.wiley.com
P Tarrant, JA Young - Journal of the American Chemical Society, 1953 - ACS Publications
It should be noted that the ethoxy group, in reacting with CHF= CC12, apparently adds tothe carbon containing the fluorine atom to give a com-pound which loses hydrogen fluoride …
Number of citations: 21 pubs.acs.org
E McBee, R Bolt - Industrial & Engineering Chemistry, 1947 - ACS Publications
CERTAIN aryloxy-2, 2-dichloro-l, l-difluoroethanes have been prepared by the action of l, 2, 2-trichloro-l, l-difluoro-ethane on anhydrous alkali metal aryloxides in a solvent. In a similar …
Number of citations: 19 pubs.acs.org
JJ Drysdale, WD Phillips - Journal of the American Chemical …, 1957 - ACS Publications
The fluorine magnetic resonance spectra of four substituted gem-difluoroethanes are presented and interpreted in terms of restricted rotation about the ethane CC linkages. Absolute …
Number of citations: 68 pubs.acs.org
R Gregory, RN Haszeldine, AE Tipping - Journal of the Chemical …, 1968 - pubs.rsc.org
Photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane gives a 92% yield of the 1 : 1 adducts 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane and 2-chloro-1,1,1,3…
Number of citations: 9 pubs.rsc.org
S Wang, C Wang, H Yu, W Yu, Y Liu, W Liu, F Zhou… - Catalysts, 2021 - mdpi.com
A BaF(p-BDC) 0.5 catalyst was prepared by solid state reaction at room temperature with Ba(OH) 2 as precursor, NH 4 F as F source, and H 2 (p-BDC) as organic ligand. The calcined …
Number of citations: 4 www.mdpi.com

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